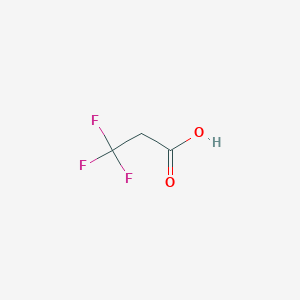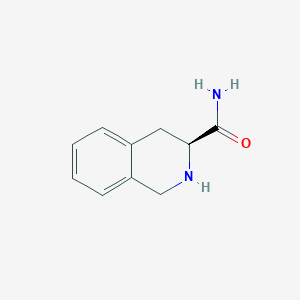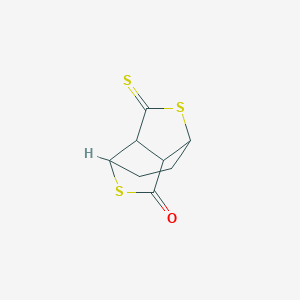
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione is a complex organic compound with a unique structure that includes both thieno and thiophen rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can be employed to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thieno and thiophen rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mécanisme D'action
The mechanism of action of Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophen-6-one-3(4H)-thione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
129679-51-2 |
|---|---|
Formule moléculaire |
C8H8OS3 |
Poids moléculaire |
216.4 g/mol |
Nom IUPAC |
9-sulfanylidene-5,10-dithiatricyclo[5.3.0.04,8]decan-6-one |
InChI |
InChI=1S/C8H8OS3/c9-7-5-3-1-2-4(11-7)6(5)8(10)12-3/h3-6H,1-2H2 |
Clé InChI |
PSJHEFDQZXRQHY-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C1SC3=O)C(=S)S2 |
SMILES canonique |
C1CC2C3C(C1SC3=O)C(=S)S2 |
Synonymes |
1,4-Ethano-1H,3H-thieno(3,4-c)thiophen-3-one, tetrahydro-6-thioxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



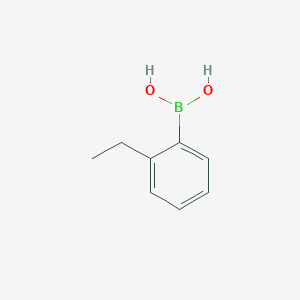
![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)

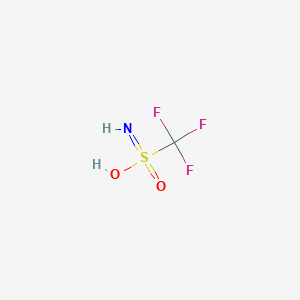
![2-[(METHYLAMINO)METHYL]PYRIDINE](/img/structure/B151154.png)
